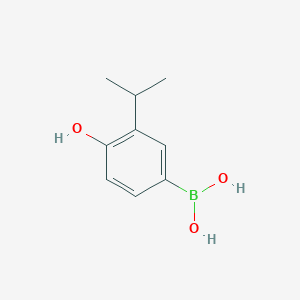

4-Hydroxy-3-isopropylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

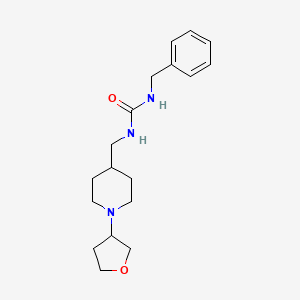

4-Hydroxy-3-isopropylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 and a molecular weight of 180.01 . It is used in various chemical reactions and has a significant role in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is a significant step in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

This compound is a valuable building block in organic synthesis. It is involved in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry .Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.01 and a density of 1.2±0.1 g/cm3. Its boiling point is 351.0±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Electrochemical Sensing

A study by Mao et al. (2017) discussed the development of poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for the electrochemical determination of catechol and hydroquinone. This research highlights the potential of boronic acid derivatives in constructing sensitive and selective electrochemical sensors due to their high recognition capability and the ability to form stable cyclic esters with diol-containing molecules (Mao et al., 2017).

Supramolecular Chemistry

Pedireddi and Seethalekshmi (2004) reported on supramolecular assemblies involving phenylboronic acids, demonstrating their utility in creating complex structures through hydrogen bonding interactions. This application underscores the role of boronic acids in the design and synthesis of novel materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).

Biobased Chemical Production

Research by Nguyen and Lee (2021) on the biosynthesis of 4-hydroxybutyrate from methane using engineered Methylosinus trichosporium OB3b demonstrates the broader potential of utilizing microbial pathways to produce chemicals from sustainable resources. While not directly related to 4-hydroxy-3-isopropylphenylboronic acid, this study exemplifies the innovative use of biotechnological approaches in chemical synthesis (Nguyen & Lee, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Hydroxy-3-isopropylphenylboronic acid is a type of organoboron compound Organoboron compounds are generally used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon–carbon bonds .

Biochemical Pathways

In general, organoboron compounds like this one are involved in the sm cross-coupling reaction pathway . This pathway leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in organic synthesis .

Result of Action

As an organoboron compound used in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Propiedades

IUPAC Name |

(4-hydroxy-3-propan-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKNQKTWVMWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

![Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate](/img/structure/B2821267.png)

![6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2821269.png)

amino}propan-1-ol](/img/structure/B2821270.png)

![{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride](/img/structure/B2821271.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821272.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2821280.png)

![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)